molecular formula C26H33BrO8 B1384626 11-O-Formyl 21-Ethyl formate Dexamethasone CAS No. 192447-02-2

11-O-Formyl 21-Ethyl formate Dexamethasone

Cat. No. B1384626
M. Wt: 553.4 g/mol
InChI Key: CPTOBXRMWWTWQM-WXCKMOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“11-O-Formyl 21-Ethyl formate Dexamethasone” is a chemical compound with the molecular formula C26H33BrO8 and a molecular weight of 553.44 . It is also known as (11β,16α)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione .

Scientific Research Applications

Metabolism and Isoenzyme Investigation

Dexamethasone has been instrumental in researching the sensitivity of the hypothalamic-pituitary-adrenal axis and in differentiating the activities of 11 beta-hydroxysteroid dehydrogenase (11 beta HSD) isozymes. A study developed a gas chromatographic mass spectrometric assay for dexamethasone and its metabolite, 11-dehydrodexamethasone, confirming dexamethasone as a substrate for 11 beta-HSD2, but not for 11 beta-HSD1. This discovery aids in understanding the metabolism of dexamethasone and its interaction with specific isozymes (Best, Nelson, & Walker, 1997).

Anticatabolic Action Research

The anticatabolic effects of formebolone, a derivative of dexamethasone, were demonstrated in castrated rats treated with dexamethasone-21-phosphate. This study highlighted the non-virilizing action of formebolone, providing insights into its potential therapeutic applications (Cerutti, Forlani, & Galimberti, 1976).

Ocular Delivery Studies

Dexamethasone's ocular delivery has been explored using poly(hydroxyethyl methacrylate) (PHEMA) gels in contact lenses. This research focused on three dexamethasone derivatives to assess their loading and release dynamics, offering a promising approach for increased bioavailability in ophthalmological treatments (Kim & Chauhan, 2007).

Analytical Methods in Drug Distribution Studies

A sensitive ultra-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) method was developed for determining dexamethasone in ocular tissues. This method was applied in a rabbit study, providing insights into the distribution of dexamethasone following topical administration, enhancing understanding of its pharmacokinetics (Matta et al., 2018).

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17S)-9-bromo-17-(2-ethoxycarbonyloxyacetyl)-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33BrO8/c1-5-33-22(31)34-13-20(30)26(32)15(2)10-19-18-7-6-16-11-17(29)8-9-23(16,3)25(18,27)21(35-14-28)12-24(19,26)4/h8-9,11,14-15,18-19,21,32H,5-7,10,12-13H2,1-4H3/t15-,18-,19-,21-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTOBXRMWWTWQM-WXCKMOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)OC=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCC(=O)[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)OC=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-O-Formyl 21-Ethyl formate Dexamethasone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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